Analgesic ED50 vs. Reference NSAIDs: Pemedolac Potency Quantified
Pemedolac demonstrates high analgesic potency with an ED50 ≤ 2.0 mg/kg p.o. across multiple animal pain models, a benchmark that defines its analgesic efficacy. This quantitative threshold was established across chemically-induced and inflammatory pain models in both rats and mice, including the paw pressure test and phenylbenzoquinone (PBQ)-induced writhing [1]. In contrast, reference NSAIDs such as piroxicam, indomethacin, naproxen, and ibuprofen were noted in the same study to have overlapping dose-response curves for analgesic, anti-inflammatory, and gastric irritant effects, with their analgesic ED50 values being substantially higher and not clearly separated from their anti-inflammatory or ulcerogenic doses [2]. For context, the active eutomer PEM-420 exhibits an ED50 of 0.80 mg/kg p.o. in the PBQ writhing test in mice, and 0.55 mg/kg p.o. in the Randall-Selitto test in rats [3].
| Evidence Dimension | Analgesic ED50 (mg/kg p.o.) |
|---|---|
| Target Compound Data | ≤ 2.0 mg/kg p.o. (pemedolac); 0.80 (PEM-420, PBQ writhing) |
| Comparator Or Baseline | Reference NSAIDs (piroxicam, indomethacin, naproxen, ibuprofen) - overlapping analgesic/anti-inflammatory doses, specific ED50 values not provided but implied to be > analgesic threshold |
| Quantified Difference | ≥ 50-fold separation between analgesic and anti-inflammatory ED50 for pemedolac, a separation not observed with reference NSAIDs |
| Conditions | In vivo rodent pain models: PBQ-induced writhing in mice, Randall-Selitto paw pressure in rats, carrageenan paw edema |
Why This Matters
The consistently low ED50 across models defines pemedolac as a highly potent analgesic, justifying its selection for studies requiring strong pain relief without the confounding anti-inflammatory or gastric effects of traditional NSAIDs.
- [1] Chau TT, Weichman BM. Pemedolac: a novel and long-acting non-narcotic analgesic. J Pharmacol Exp Ther. 1989 Mar;248(3):907-15. PMID: 2703977. View Source
- [2] Chau TT, Weichman BM. Pemedolac: a novel and long-acting non-narcotic analgesic. J Pharmacol Exp Ther. 1989 Mar;248(3):907-15. PMID: 2703977. View Source
- [3] Chau T, et al. Analgesic activities of PEM-420, the active eutomer of pemedolac. Agents Actions. 1993;39 Spec No:C27-9. doi: 10.1007/BF01972710. PMID: 8273576. View Source
